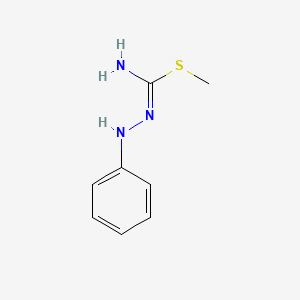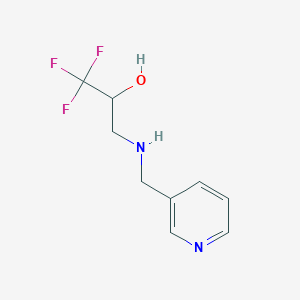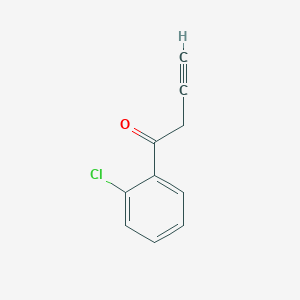
1-(2-Chlorophenyl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)but-3-yn-1-one is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group attached to a butynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)but-3-yn-1-one typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)but-3-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)but-3-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)but-3-yn-1-one: Similar structure but with the chlorine atom in the para position.
1-(2-Bromophenyl)but-3-yn-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-Chlorophenyl)but-2-yn-1-one: Similar structure but with a different position of the triple bond.
Uniqueness
1-(2-Chlorophenyl)but-3-yn-1-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a butynone backbone. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H7ClO |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
1-(2-chlorophenyl)but-3-yn-1-one |
InChI |
InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7H,5H2 |
InChI Key |
NXWXYTACHGEMAS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)

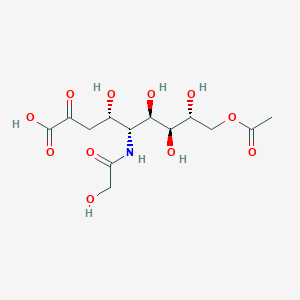
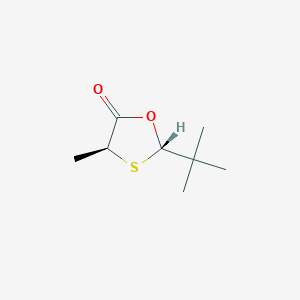

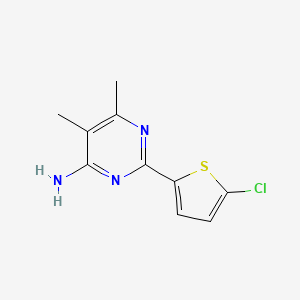
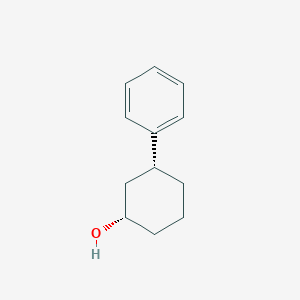

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
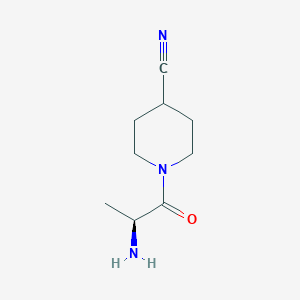

![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
